molecular formula C16H16ClN3O3S B11370590 Methyl 4-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Methyl 4-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B11370590
M. Wt: 365.8 g/mol
InChI Key: UBFOBUWGJIIMSG-UHFFFAOYSA-N
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Description

Methyl 4-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a pyrimidine-derived compound featuring a benzoate ester core linked to a substituted pyrimidine ring via a carbonylamino (–NH–C=O–) bridge. The pyrimidine ring is functionalized at the 2-position with an isopropylthio (–S–CH(CH₃)₂) group and at the 5-position with a chlorine atom.

Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

methyl 4-[(5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C16H16ClN3O3S/c1-9(2)24-16-18-8-12(17)13(20-16)14(21)19-11-6-4-10(5-7-11)15(22)23-3/h4-9H,1-3H3,(H,19,21)

InChI Key

UBFOBUWGJIIMSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a thiourea derivative under acidic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Isopropylthio Group: The isopropylthio group is attached through a nucleophilic substitution reaction using isopropylthiol and a suitable leaving group.

    Formation of the Benzoate Ester: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocyclic Systems and Functional Groups

The compound belongs to a family of pyrimidine and triazine derivatives, but its structural distinctions from common analogues are critical:

Compound Name Heterocyclic Core 2-Position Substituent 4/6-Position Linkage Molecular Weight Key Functional Groups
Target Compound Pyrimidine Isopropylthio Carbonylamino 407.86 (calc.) Benzoate ester, –Cl, –S–alkyl
Methyl 4-[(5-Chloropyrimidin-2-yl)Carbamoyl]Benzoate Pyrimidine –NH–C=O– (carbamoyl) Carbamoyl 305.71 Benzoate ester, –Cl
BH53033 Pyrimidine 2-Methylbenzylthio Carbonylamino 427.90 Benzoate ester, –Cl, –S–aryl
Metsulfuron-methyl Triazine –OCH₃ Sulfonylurea 381.37 Benzoate ester, –SO₂–NH–CO–
Tribenuron-methyl Triazine –CH₂– (bridge) Sulfonylurea 395.39 Benzoate ester, –SO₂–NH–CO–

Key Observations :

  • Substituent Effects : The isopropylthio group at the pyrimidine 2-position enhances lipophilicity compared to smaller substituents (e.g., –OCH₃ in metsulfuron-methyl) or bulkier arylthio groups (e.g., 2-methylbenzylthio in BH53033) .
  • Linkage Chemistry: The carbonylamino bridge contrasts with sulfonylurea (–SO₂–NH–CO–) linkages in herbicides, likely reducing herbicidal activity but enabling alternative biological interactions .

Physicochemical Properties

Crystal Packing and Stability

The structurally similar compound Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate () exhibits a cis-conformation of the amide group in its crystal lattice, stabilized by N–H···N hydrogen bonds and C–Cl···O interactions .

Solubility and Lipophilicity

  • The isopropylthio group increases hydrophobicity (logP ~3.5–4.0 estimated) compared to analogues with polar substituents (e.g., –OCH₃ in metsulfuron-methyl, logP ~2.1) .
  • The benzoate ester enhances hydrolytic stability under acidic conditions compared to sulfonylureas, which are prone to cleavage in basic environments .

Biological Activity

Methyl 4-({[5-chloro-2-(isopropylthio)pyrimidin-4-yl]carbonyl}amino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

C15H16ClN3O2SC_{15}H_{16}ClN_{3}O_{2}S

Key Structural Features:

  • Chlorine Atom : The presence of chlorine enhances the compound's lipophilicity and biological activity.
  • Pyrimidine Ring : This heterocyclic structure is known for its role in various biological processes.
  • Isopropylthio Group : This moiety may contribute to the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of chlorinated pyrimidines have shown effectiveness against resistant strains of bacteria, such as Staphylococcus aureus (MRSA) . The potential for this compound to inhibit bacterial growth and biofilm formation is an area of active investigation.

Anticancer Properties

The pyrimidine scaffold is frequently associated with anticancer activity. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of DNA synthesis and modulation of cell cycle progression . The specific mechanisms by which this compound exerts its anticancer effects need further elucidation through in vitro and in vivo studies.

The precise mechanism by which this compound exerts its biological effects is not fully characterized. However, it likely involves:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may interact with specific receptors, leading to downstream signaling effects that promote or inhibit cellular functions.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of chlorinated pyrimidine derivatives found that certain compounds demonstrated significant activity against MRSA. The study highlighted the potential for these compounds to serve as adjuncts to existing antibiotics, enhancing their effectiveness .

Study 2: Anticancer Activity

Another investigation into the anticancer properties of pyrimidine derivatives revealed that they could effectively induce cell death in various cancer cell lines. The study noted that structural modifications, such as the introduction of thioether groups, could enhance cytotoxicity .

Data Summary

Property Value
Molecular FormulaC₁₅H₁₆ClN₃O₂S
Molecular Weight325.82 g/mol
Antimicrobial ActivityEffective against MRSA
Anticancer ActivityInduces apoptosis in cancer cells

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